molecular formula C8H5F3N2O B6233315 3-methyl-5-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine CAS No. 2361645-67-0

3-methyl-5-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine

Cat. No. B6233315
CAS RN: 2361645-67-0
M. Wt: 202.1
InChI Key:
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Description

3-Methyl-5-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine (3M5TFP) is a heterocyclic compound that has been studied for its potential applications in medicinal chemistry and biochemistry. 3M5TFP has been found to possess a wide range of biological activities, including anti-inflammatory, anti-microbial, and anti-cancer properties. Additionally, 3M5TFP has been shown to be a potent inhibitor of several enzymes, including cyclooxygenase-2 (COX-2), cyclin-dependent kinase 2 (CDK2), and protein kinase C (PKC). This compound has been extensively studied for its potential use as a therapeutic agent in the treatment of various diseases.

Scientific Research Applications

3-methyl-5-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine has been extensively studied for its potential use as a therapeutic agent in the treatment of various diseases. In vitro studies have demonstrated that 3-methyl-5-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine is a potent inhibitor of various enzymes, including cyclooxygenase-2 (COX-2), cyclin-dependent kinase 2 (CDK2), and protein kinase C (PKC). Additionally, 3-methyl-5-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine has been found to possess anti-inflammatory, anti-microbial, and anti-cancer properties.

Mechanism of Action

The mechanism of action of 3-methyl-5-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine is not yet fully understood. However, it is believed that 3-methyl-5-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine binds to the active site of the enzymes it inhibits, preventing them from carrying out their normal functions. Additionally, it is believed that 3-methyl-5-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine may interact with other proteins or molecules in the cell, resulting in the inhibition of various pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-methyl-5-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine are not yet fully understood. However, in vitro studies have demonstrated that 3-methyl-5-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine is a potent inhibitor of various enzymes, including cyclooxygenase-2 (COX-2), cyclin-dependent kinase 2 (CDK2), and protein kinase C (PKC). Additionally, 3-methyl-5-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine has been found to possess anti-inflammatory, anti-microbial, and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The advantages of using 3-methyl-5-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine in laboratory experiments include its low cost and its availability in a variety of forms. Additionally, 3-methyl-5-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine has been found to be a potent inhibitor of several enzymes, making it a useful tool for studying enzyme activity. However, the potential side effects of 3-methyl-5-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine have not yet been fully explored, and its long-term safety has not been established.

Future Directions

Future research on 3-methyl-5-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine should focus on further elucidating its mechanism of action and exploring its potential therapeutic applications. Additionally, further studies should be conducted to evaluate the safety and efficacy of 3-methyl-5-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine in vivo. Additionally, further studies should be conducted to investigate the potential synergistic effects of 3-methyl-5-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine in combination with other compounds. Finally, further research should be conducted to explore the potential use of 3-methyl-5-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine as a tool for studying enzyme activity in a variety of systems.

Synthesis Methods

3-methyl-5-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine can be synthesized via a variety of methods. The most common method involves the reaction of trifluoromethylbenzaldehyde with ethyl acetoacetate in the presence of a base, such as potassium carbonate. This reaction produces 3-methyl-5-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine in a yield of up to 95%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-methyl-5-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine involves the synthesis of the oxazole ring followed by the pyridine ring. The trifluoromethyl group is introduced in the final step.", "Starting Materials": [ "2-methyl-2-nitropropane", "ethyl acetoacetate", "hydrazine hydrate", "trifluoroacetic acid", "acetic anhydride", "sodium hydroxide", "acetic acid", "2-chloropyridine" ], "Reaction": [ "Step 1: Reduction of 2-methyl-2-nitropropane with hydrazine hydrate to form 2-methyl-2-nitropropanol", "Step 2: Condensation of 2-methyl-2-nitropropanol with ethyl acetoacetate in the presence of sodium hydroxide to form 3-methyl-4-nitro-5-oxo-hexanoic acid ethyl ester", "Step 3: Cyclization of 3-methyl-4-nitro-5-oxo-hexanoic acid ethyl ester with acetic anhydride to form 3-methyl-5-oxo-[1,2]oxazole-4-carboxylic acid ethyl ester", "Step 4: Reduction of 3-methyl-5-oxo-[1,2]oxazole-4-carboxylic acid ethyl ester with sodium borohydride to form 3-methyl-5-hydroxy-[1,2]oxazole-4-carboxylic acid ethyl ester", "Step 5: Cyclization of 3-methyl-5-hydroxy-[1,2]oxazole-4-carboxylic acid ethyl ester with 2-chloropyridine in the presence of trifluoroacetic acid to form 3-methyl-5-(2-pyridyl)-[1,2]oxazole", "Step 6: Introduction of trifluoromethyl group by reaction of 3-methyl-5-(2-pyridyl)-[1,2]oxazole with trifluoroacetic acid in the presence of acetic acid to form 3-methyl-5-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine" ] }

CAS RN

2361645-67-0

Product Name

3-methyl-5-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine

Molecular Formula

C8H5F3N2O

Molecular Weight

202.1

Purity

95

Origin of Product

United States

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